molecular formula C21H26N2O6S B2566690 N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethoxybenzenesulfonamide CAS No. 954655-76-6

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethoxybenzenesulfonamide

Cat. No.: B2566690
CAS No.: 954655-76-6
M. Wt: 434.51
InChI Key: ZOYMEFPLLZWBJR-UHFFFAOYSA-N
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Description

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethoxybenzenesulfonamide is a sulfonamide-derived compound characterized by a pyrrolidinone core substituted with a 4-ethoxyphenyl group and a benzenesulfonamide moiety bearing 3,4-dimethoxy substituents. Crystallographic analysis tools like SHELX and ORTEP-3 (discussed in and ) are critical for resolving its three-dimensional structure and intermolecular interactions .

Properties

IUPAC Name

N-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-3,4-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O6S/c1-4-29-17-7-5-16(6-8-17)23-14-15(11-21(23)24)13-22-30(25,26)18-9-10-19(27-2)20(12-18)28-3/h5-10,12,15,22H,4,11,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOYMEFPLLZWBJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name / Identifier Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Pyrrolidinone-sulfonamide 4-ethoxyphenyl, 3,4-dimethoxybenzenesulfonamide ~478.5 (calculated) High lipophilicity; potential CNS activity due to aromatic substituents
N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide () Pyrimidine-sulfonamide Bromo, morpholinyl, trimethylbenzene Not reported Electron-withdrawing bromo group; morpholine enhances solubility
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () Pyrazolo-pyrimidine-sulfonamide Fluoro-chromenone, methylbenzenesulfonamide 589.1 Dual fluorination enhances target binding; chromenone core for π-π interactions
Etazene (2-[(4-ethoxyphenyl)methyl]-N,N-diethyl-1H-benzimidazole-1-ethanamine) () Benzimidazole-ethylamine 4-ethoxyphenyl, diethylamine ~381.5 (calculated) Psychoactive properties; ethoxyphenyl mimics opioid pharmacophore

Structural Insights:

  • Pyrrolidinone vs. Pyrimidine/Pyrazolo Cores: The target compound’s pyrrolidinone ring offers rigidity, whereas pyrimidine () and pyrazolo-pyrimidine () cores provide planar aromatic systems for stacking interactions.
  • In contrast, the fluorinated chromenone in enhances binding to hydrophobic enzyme pockets .

Pharmacological Profiles:

  • Target Compound: No direct biological data are provided, but its sulfonamide group is associated with enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase).
  • Compound : High molecular weight (589.1 g/mol) and fluorination suggest use in oncology or anti-inflammatory therapies .
  • Etazene () : A synthetic opioid analog, highlighting the role of ethoxyphenyl groups in mimicking natural ligand scaffolds .

Crystallographic and Computational Analysis

  • Software Tools : The target compound’s structure determination would rely on SHELX for refinement (due to its dominance in small-molecule crystallography) and ORTEP-3 for graphical representation .
  • Comparison with : The pyrimidine-sulfonamide in lacks crystallographic data, underscoring the importance of SHELX/ORTEP in resolving complex substituent arrangements .

Biological Activity

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethoxybenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features several notable structural components:

  • Sulfonamide Group : Known for antibacterial properties.
  • Pyrrolidinone Core : Potentially confers neuroprotective effects.
  • Ethoxy-substituted Phenyl Group : Enhances lipophilicity, influencing pharmacokinetics.

The molecular formula is C21H26N2O6SC_{21}H_{26}N_{2}O_{6}S with a molecular weight of 434.51 g/mol .

Synthesis

The synthesis of this compound typically involves multiple organic reactions:

  • Formation of the Pyrrolidinone Core : Starting materials include 4-ethoxyphenyl derivatives and pyrrolidine intermediates.
  • Coupling Reaction : The pyrrolidinone is coupled with the benzenesulfonamide under controlled conditions to form the final product.

Antitumor Properties

Preliminary studies indicate that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have shown efficacy against A549 lung cancer cells, with IC50 values indicating moderate to high cytotoxicity .

Anti-inflammatory and Neuroprotective Effects

The sulfonamide group is often associated with anti-inflammatory activity. The compound's structural features suggest potential neuroprotective effects, which are being explored in various models of neurodegeneration.

The biological activity of this compound is believed to stem from its interaction with specific enzymes and receptors involved in cellular signaling pathways. Similar compounds have been shown to:

  • Bind to active sites on target proteins.
  • Induce conformational changes that alter enzyme activity.
  • Affect downstream biochemical pathways critical for cell survival and proliferation .

Case Studies and Research Findings

  • Cytotoxicity Studies : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against human cancer cell lines. For example, the compound showed promising results in reducing cell viability in A549 cells, similar to other derivatives tested .
  • Pharmacological Evaluations : In assessments of its pharmacological profile, the compound has shown potential in modulating inflammatory responses and exhibiting neuroprotective effects in preclinical models.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
N-(4-Ethoxyphenyl)-5-OxopyrrolidineC20H25N2O5SAntitumor
N-(4-Methoxyphenyl)-5-OxopyrrolidineC20H25N2O5SAntibacterial
N-(2-Thienylmethyl) Urea DerivativeC19H23N3O3SNeuroprotective

This table illustrates how variations in substituents can influence the biological activity of related compounds.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethoxybenzenesulfonamide?

  • Methodology : The synthesis involves sequential functionalization of the pyrrolidin-5-one core. First, introduce the 4-ethoxyphenyl group via nucleophilic substitution or Suzuki coupling. Next, alkylation at the 3-position of the pyrrolidinone with a methyl group bearing a sulfonamide moiety is achieved using 3,4-dimethoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine/DMAP) . Purification typically employs column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization .

Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?

  • Methodology :

  • 1H/13C NMR : Key signals include the pyrrolidin-5-one carbonyl (~170 ppm in 13C NMR), ethoxy group protons (δ ~1.3-1.4 ppm for CH3, δ ~4.0-4.2 ppm for OCH2), and sulfonamide NH (~10-11 ppm, broad). Aromatic protons from the 3,4-dimethoxyphenyl group appear as distinct doublets (δ ~6.8-7.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H]+. Fragmentation patterns (e.g., loss of ethoxy or methoxy groups) validate substituent positions .

Q. What purification strategies are effective for isolating this sulfonamide derivative?

  • Methodology : Due to polar functional groups (sulfonamide, carbonyl), use reversed-phase chromatography (C18 column, methanol/water gradient) or preparative HPLC for high-purity isolation. For intermediates, silica gel chromatography with ethyl acetate/hexane (3:7 to 1:1) is effective. Monitor purity via TLC (Rf ~0.3-0.5 in ethyl acetate/hexane) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the sulfonamide coupling step?

  • Methodology :

  • Solvent Selection : Pyridine or DMF enhances nucleophilicity of the amine intermediate.
  • Catalysis : DMAP (4-dimethylaminopyridine) accelerates sulfonamide formation by activating the sulfonyl chloride .
  • Temperature : Room temperature minimizes side reactions (e.g., hydrolysis of sulfonyl chloride).
  • Stoichiometry : Use 1.1 equivalents of sulfonyl chloride to ensure complete reaction, confirmed by TLC or in situ FTIR monitoring of NH disappearance .

Q. How do structural modifications (e.g., methoxy vs. ethoxy groups) impact biological activity?

  • Methodology :

  • SAR Studies : Synthesize analogs with varied substituents (e.g., replacing 4-ethoxyphenyl with 4-methoxyphenyl). Test activity in receptor-binding assays (e.g., radioligand displacement) or enzyme inhibition assays.
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., carbonic anhydrase), focusing on hydrogen bonding with sulfonamide and hydrophobic interactions with aryl groups .

Q. How to resolve contradictions in stability data under varying pH conditions?

  • Methodology :

  • Forced Degradation Studies : Expose the compound to acidic (HCl, pH 2), neutral (pH 7), and basic (NaOH, pH 12) conditions at 40°C for 24 hours. Analyze degradation products via LC-MS to identify labile groups (e.g., hydrolysis of ethoxy or sulfonamide bonds) .
  • Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions (-20°C, desiccated) .

Q. What analytical methods are suitable for detecting trace impurities in batch synthesis?

  • Methodology :

  • HPLC-DAD/MS : Employ a C18 column (5 µm, 250 × 4.6 mm) with 0.1% formic acid in water/acetonitrile gradient. Detect impurities at 254 nm and confirm structures via MS/MS .
  • NMR Spiking : Add authentic samples of suspected impurities (e.g., unreacted starting materials) to the NMR sample to identify residual peaks .

Methodological Considerations

  • Experimental Design : Always include control reactions (e.g., omitting DMAP in sulfonamide coupling) to validate reaction mechanisms.
  • Data Interpretation : Cross-reference spectral data with computational predictions (e.g., ChemDraw NMR simulation) to resolve ambiguities .

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